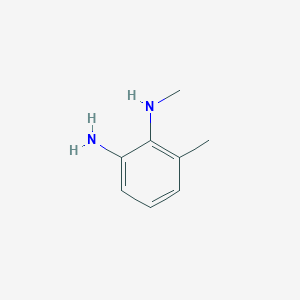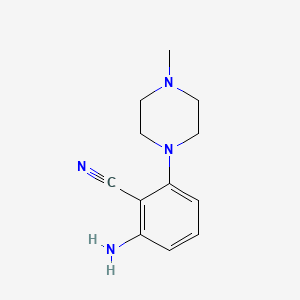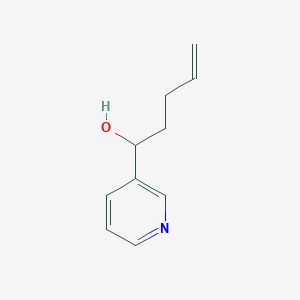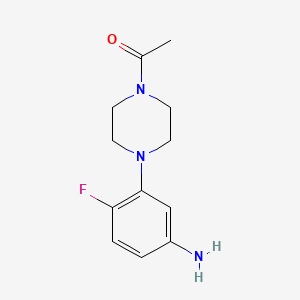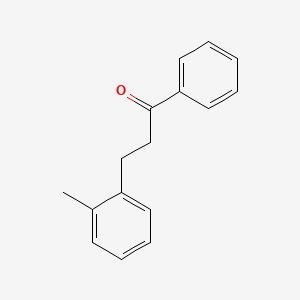![molecular formula C5H4N4S B1611628 [1,2,4]Triazolo[1,5-a]pyrimidine-2-thiol CAS No. 66234-79-5](/img/structure/B1611628.png)
[1,2,4]Triazolo[1,5-a]pyrimidine-2-thiol
Vue d'ensemble
Description
“[1,2,4]Triazolo[1,5-a]pyrimidines” are a significant class of non-naturally occurring small molecules that have garnered the interest of researchers1. This scaffold is present in various important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer1. The “[1,2,4]Triazolo[1,5-a]pyrimidine” heterocycle system presents four different families of isomers, among which the well-known “[1,2,4]triazolo[1,5-a]pyrimidine” isomer is the most studied1.
Synthesis Analysis
In order to find novel anti-tumor compounds, a series of novel “[1,2,4]triazolo[1,5-a]pyrimidine” derivatives has been designed and synthesized2. The structures of all the compounds were confirmed by IR, 1H-NMR, MS, and elemental analysis2.
Molecular Structure Analysis
The “[1,2,4]triazolo[1,5-a]pyrimidine” scaffold and its isomers and analogs have been extensively described1. The vast majority of biologically active “[1,2,4]triazolo[1,5-a]pyrimidines” and their dihydro “[1,2,4]triazolo[1,5-a]pyrimidine” and “[1,2,4]triazolo[1,5-a]pyrimidinones” analogs described to date are synthetic compounds1.
Chemical Reactions Analysis
“[1,2,4]Triazolo[1,5-a]pyrimidines” have received great attention in agriculture and medicinal chemistry due to their remarkable biological activities in a variety of domains, such as herbicidal, antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic, and anticancer1.
Physical And Chemical Properties Analysis
The physical and chemical properties of “[1,2,4]Triazolo[1,5-a]pyrimidine-2-thiol” are not explicitly mentioned in the search results. However, one of the derivatives, “7-Hydroxyl-2-(3-hydroxypropyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine”, was synthesized and its properties were confirmed by IR, 1H-NMR, MS, and elemental analysis2.Applications De Recherche Scientifique
Chemical Significance and Diverse Applications
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold, including its derivatives like [1,2,4]triazolo[1,5-a]pyrimidine-2-thiol, is a significant class of non-naturally occurring small molecules that has garnered attention across various research domains. This compound is integral to structures used in both agricultural and medicinal chemistry due to its broad spectrum of biological activities, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties. The continued development and application of [1,2,4]triazolo[1,5-a]pyrimidines underscore their importance in scientific research, highlighting the scaffold's versatility and potential for generating novel therapeutic agents (Pinheiro et al., 2020).
Coordination Compounds for Medicinal Applications
Research into the development of coordination compounds with [1,2,4]triazolo[1,5-a]pyrimidines has expanded over the last 15 years, revealing a rich diversity in coordination chemistry that offers intriguing structural chemistry and promising therapeutic properties. These compounds are particularly noted for their potential in medicinal applications, including anticancer, antiparasitic, and antibacterial prodrugs. The hypothesized therapeutic potential of these coordination compounds often surpasses that of currently available drugs, making them a focal point for further study in medicinal chemistry (Łakomska & Fandzloch, 2016).
Synthetic Approaches and Biological Properties
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines is a subject of considerable interest due to their valuable biological properties. These compounds have been identified to possess a range of activities, including herbicidal, antifungal, antitubercular, and antibacterial effects. Additionally, polycyclic systems containing the [1,2,4]triazolo[1,5-a]pyrimidine moiety have been reported to exhibit antitumor properties and potential for treating various conditions such as Alzheimer's disease and insomnia. The synthetic methodologies for these compounds typically involve the annulation of pyrimidine and triazole rings, showcasing the chemical versatility and potential for creating diverse biologically active molecules (Fizer & Slivka, 2016).
Safety And Hazards
Orientations Futures
The potential of “[1,2,4]Triazolo[1,5-a]pyrimidines” has inspired some excellent reviews over the years on their chemistry and methods of synthesis with a minor focus on their biological properties1. This suggests that there is a need for further research into the biological properties and potential applications of these compounds.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a subject matter expert.
Propriétés
IUPAC Name |
1H-[1,2,4]triazolo[1,5-a]pyrimidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4S/c10-5-7-4-6-2-1-3-9(4)8-5/h1-3H,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVWDJFVNOVTSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=S)N2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60497134 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60497134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,2,4]Triazolo[1,5-a]pyrimidine-2-thiol | |
CAS RN |
66234-79-5 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60497134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





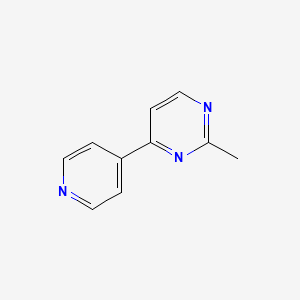
![6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1611552.png)
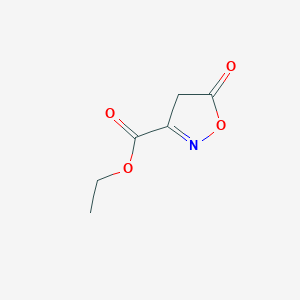
![Spiro[3.3]heptan-1-one](/img/structure/B1611556.png)


